3-Acetyl-6-bromocoumarin
Overview
Description
3-Acetyl-6-bromocoumarin is a coumarin derivative that has exhibited potent antioxidant activity, demonstrated at a rate of 56% . It is used as an intermediate for organic synthesis .
Synthesis Analysis
The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been recently developed . They are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Molecular Structure Analysis
The molecular formula of 3-Acetyl-6-bromocoumarin is C11H7BrO3 . Its average mass is 267.076 Da and its monoisotopic mass is 265.957855 Da .Chemical Reactions Analysis
3-(bromoacetyl)coumarins are used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetyl-6-bromocoumarin include a density of 1.6±0.1 g/cm3, boiling point of 441.3±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 69.9±3.0 kJ/mol, flash point of 220.7±28.7 °C, index of refraction of 1.614, molar refractivity of 56.7±0.3 cm3, and molar volume of 162.5±3.0 cm3 .Scientific Research Applications
Optoelectronic Properties : 3-Acetyl-6-bromocoumarin (ABRC) shows potential in optoelectronic applications due to its semiconductor behavior, making it useful in devices like diodes and sensors. The optoelectronic parameters, including absorbance band edge, mass extinction coefficient, and optical band gap, have been studied in different solvents and concentrations (Kurt et al., 2019).
Antiviral Activity : Certain benzimidazole-coumarin conjugates, including those derived from 3-Acetyl-6-bromocoumarin, have shown effectiveness against the hepatitis C virus. Two compounds demonstrated significant antiviral activity, suggesting potential for development as therapeutic agents (Hwu et al., 2008).
Vibrational Studies : Infrared and Raman spectroscopic studies of 3-Acetyl-6-bromocoumarin have provided insights into its molecular structure and vibrational characteristics. This information is crucial for understanding the compound's behavior in different applications (Ramoji et al., 2010).
Synthesis for Chemical Libraries : The synthesis of functionalized 3-bromocoumarins, a group including 3-Acetyl-6-bromocoumarin, has been achieved through a one-pot process. This approach is valuable for generating large combinatorial chemical libraries based on the coumarin scaffold, useful in drug discovery and other chemical research (Audisio et al., 2010).
Anticancer Potential : Coumarin derivatives, including 3-Acetyl-6-bromocoumarin, have shown anti-invasive and antimigrative properties in cancer cells, demonstrating potential as novel anticancer agents. Their efficacy in inhibiting tumor growth in vivo has also been observed (Kempen et al., 2003).
Electron Transfer in Antiviral Therapy : Studies on bromocoumarins, including 3-Acetyl-6-bromocoumarin, have explored their role in sensitizing the inactivation of viruses through electron transfer reactions. This research is significant for understanding the antiviral mechanisms of these compounds (Chen et al., 1997).
Nonlinear Optical Properties : A theoretical study of 3-Acetyl-6-Bromocoumarin's nonlinear optical properties revealed its potential in optical applications. The study involved calculating linear polarizability and second hyperpolarizability, indicating its usefulness in advanced optical technologies (Castro et al., 2016).
Bromodomain Targeting in Epigenetics : Research on bromodomains, epigenetic readers of lysine acetylation, includes studies on bromocoumarins like 3-Acetyl-6-bromocoumarin. These compounds are relevant in understanding chromatin structure regulation and developing therapeutic strategies for diseases linked to aberrant acetylation (Filippakopoulos & Knapp, 2014).
Safety And Hazards
Future Directions
3-(bromoacetyl)coumarin derivatives, including 3-Acetyl-6-bromocoumarin, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus . They also form the basis of numerous chemosensors used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
properties
IUPAC Name |
3-acetyl-6-bromochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQYOFLFNKCHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308029 | |
Record name | 3-Acetyl-6-bromocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-6-bromocoumarin | |
CAS RN |
2199-93-1 | |
Record name | 3-Acetyl-6-bromocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-6-bromocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-93-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetyl-6-bromocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-6-bromocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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